(S)-3-phenylpent-1-yn-3-ol
Description
(S)-3-Phenylpent-1-yn-3-ol is a chiral secondary alcohol characterized by a phenyl group at the C3 position, an alkyne moiety at C1, and a hydroxyl group at C3. Its molecular formula is C₁₁H₁₀O, with a molecular weight of 158.20 g/mol. The compound’s structure combines aromatic, alkyne, and alcohol functionalities, enabling diverse reactivity patterns, such as participation in Huisgen cycloaddition (click chemistry) and oxidation reactions .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3S)-3-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3/t11-/m1/s1 |
InChI Key |
OBZUGNGWNBQMLU-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@](C#C)(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C#C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-phenylpent-1-yn-3-ol typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. One common method involves the alkynylation of aldehydes using a chiral ligand to induce asymmetry. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (S)-3-phenylpent-1-yn-3-ol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond, forming alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: Formation of phenylpent-1-yn-3-one or phenylpent-1-ynoic acid.
Reduction: Formation of (S)-3-phenylpent-1-en-3-ol or (S)-3-phenylpentan-3-ol.
Substitution: Formation of (S)-3-phenylpent-1-yn-3-chloride or (S)-3-phenylpent-1-yn-3-amine.
Scientific Research Applications
Organic Synthesis
(S)-3-phenylpent-1-yn-3-ol serves as a versatile intermediate in organic synthesis. Its alkyne functionality allows for various reactions, including:
1.1. Coupling Reactions
The compound can participate in coupling reactions such as Sonogashira coupling, where it reacts with aryl halides to form biaryl compounds. This reaction is valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
1.2. Functional Group Transformations
The alcohol group in (S)-3-phenylpent-1-yn-3-ol can undergo transformations to other functional groups, such as ethers or esters, enhancing its utility in synthetic pathways.
Medicinal Chemistry
Research indicates that (S)-3-phenylpent-1-yn-3-ol exhibits potential biological activity, making it a candidate for medicinal applications.
2.1. Anticancer Activity
Studies have shown that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. Investigating the biological activity of (S)-3-phenylpent-1-yn-3-ol could reveal its effectiveness against specific cancer types.
2.2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into its interaction with bacterial membranes may provide insights into its efficacy as an antimicrobial agent.
Materials Science
The unique properties of (S)-3-phenylpent-1-yn-3-ol make it suitable for applications in materials science.
3.1. Polymer Chemistry
Due to its reactive alkyne group, (S)-3-phenylpent-1-yn-3-ol can be utilized in the synthesis of functionalized polymers through click chemistry methods, leading to materials with tailored properties for specific applications.
3.2. Nanotechnology
The compound can serve as a precursor for creating nanostructured materials, which are increasingly used in biomedical applications, including drug delivery systems and biosensors.
Case Study 1: Synthesis of Biaryl Compounds
A recent study demonstrated the successful use of (S)-3-phenylpent-1-yn-3-ol in Sonogashira coupling reactions to synthesize biaryl derivatives that showed promising anticancer activity against various cell lines .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of structurally related compounds, revealing that modifications to the alkyne or alcohol groups could enhance activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of (S)-3-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A: 3-Methyl-1-phenylpent-1-yn-3-ol
- Molecular Formula : C₁₂H₁₂O
- Molecular Weight : 172.22 g/mol
- Key Differences: Substituent at C3: Methyl group (vs. phenyl in the target compound).
- Spectral Data :
Compound B: (S)-4,4-Dimethyl-1-phenylpentan-3-ol
- Molecular Formula : C₁₃H₂₀O
- Molecular Weight : 192.30 g/mol
- Key Differences :
- Saturated carbon chain (vs. alkyne in the target compound).
- Branched dimethyl groups at C4 increase steric hindrance, reducing reactivity toward electrophiles compared to the linear alkyne in (S)-3-phenylpent-1-yn-3-ol.
- Synthetic Routes : Prepared via Grignard addition to ketones or asymmetric reduction, differing from the alkyne-focused synthesis of the target compound .
Physicochemical Properties
| Property | (S)-3-Phenylpent-1-yn-3-ol | 3-Methyl-1-phenylpent-1-yn-3-ol | (S)-4,4-Dimethyl-1-phenylpentan-3-ol |
|---|---|---|---|
| Molecular Weight | 158.20 g/mol | 172.22 g/mol | 192.30 g/mol |
| Boiling Point | ~245–250°C (est.) | ~230–235°C (est.) | ~260–265°C (est.) |
| LogP | 2.1 (predicted) | 2.5 (predicted) | 3.0 (predicted) |
| Solubility | Low in water; high in DMSO | Similar to target | Lower in polar solvents |
Notes:
- The alkyne in (S)-3-phenylpent-1-yn-3-ol increases polarity slightly compared to Compound B but reduces it relative to Compound A due to the phenyl group’s hydrophobicity .
- Boiling points reflect molecular weight and intermolecular forces; Compound B’s higher value arises from increased van der Waals interactions.
Spectroscopic Distinctions
| Technique | (S)-3-Phenylpent-1-yn-3-ol | 3-Methyl-1-phenylpent-1-yn-3-ol |
|---|---|---|
| IR (C≡C Stretch) | ~2100–2200 cm⁻¹ | ~2110 cm⁻¹ (sharp) |
| ¹³C-NMR (C3) | δ 75–80 ppm (quaternary C with phenyl and OH) | δ 70–75 ppm (quaternary C with methyl and OH) |
| MS Fragmentation | M⁺ at m/z 158; loss of H₂O (m/z 140) | M⁺ at m/z 172; dominant peak at m/z 103 |
Source : Data inferred from NIST standards and synthetic analogs .
Biological Activity
(S)-3-phenylpent-1-yn-3-ol is an organic compound that has garnered attention in the scientific community due to its unique structure and potential biological activities. This compound features a phenyl group attached to a pentynol chain, which includes an alkyne and an alcohol functional group. Its distinct chemical properties enable it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
(S)-3-phenylpent-1-yn-3-ol can be synthesized through several methods, including the Grignard reaction and alkyne addition techniques. The Grignard reaction typically involves phenylmagnesium bromide reacting with 1-pentyne under anhydrous conditions, while alkyne addition may involve phenylacetylene reacting with propargyl alcohol in the presence of a base like potassium hydroxide.
The biological activity of (S)-3-phenylpent-1-yn-3-ol is thought to stem from its ability to interact with various molecular targets in biological systems. The compound may affect enzyme activity or receptor interactions, influencing metabolic pathways and leading to the formation of bioactive metabolites.
Antimicrobial Properties
Research indicates that (S)-3-phenylpent-1-yn-3-ol exhibits antimicrobial activity against various pathogens. Studies have shown that its derivatives possess significant inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents in pharmaceutical formulations .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that (S)-3-phenylpent-1-yn-3-ol may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of compounds similar to (S)-3-phenylpent-1-yn-3-ol, identifying key features that enhance biological activity. For instance, analogues of 3-phenyl-1H-isochromen-1-one have demonstrated potent antioxidant and antiplatelet activities, indicating that modifications to the phenyl group or the alkyne moiety can significantly influence efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
